molecular formula C17H17ClN2O2S B486495 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 723744-49-8

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B486495
CAS No.: 723744-49-8
M. Wt: 348.8g/mol
InChI Key: FWMCNYGFIBNVAA-UHFFFAOYSA-N
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Description

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a sulfonylated imidazoline derivative characterized by a 4,5-dihydroimidazole core. Key structural features include:

  • Phenyl substituent: At the 2-position of the imidazoline ring, contributing aromaticity and steric bulk.
  • Dihydroimidazole ring: A partially saturated five-membered ring, which may influence conformational flexibility compared to fully aromatic imidazoles.

This compound is of interest in medicinal and materials chemistry due to the tunability of its substituents and the biological relevance of imidazoline derivatives.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-12-11-16(13(2)10-15(12)18)23(21,22)20-9-8-19-17(20)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMCNYGFIBNVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4,5-Dihydroimidazole Intermediate

The 4,5-dihydroimidazole scaffold is typically synthesized via cyclization of α-amino ketones or aldehydes. A representative method involves:

  • Condensation of 2-phenyl-1,2-diamine with glyoxal :

    • Glyoxal (40% aqueous solution) reacts with 2-phenyl-1,2-diamine in methanol/water (2:1 v/v) under reflux for 2–3 hours.

    • Yield: 85–90% (crude), purified via recrystallization in ethyl acetate.

Sulfonylation with 4-Chloro-2,5-dimethylphenylsulfonyl Chloride

The dihydroimidazole intermediate is sulfonylated using 4-chloro-2,5-dimethylphenylsulfonyl chloride under basic conditions:

  • Reaction Conditions :

    • Solvent : Ethyl acetate or dichloromethane.

    • Base : Anhydrous potassium carbonate (2.5 equiv).

    • Temperature : 0°C to room temperature, followed by reflux (65–85°C) for 3–6 hours.

    • Molar Ratio : 1:1.2 (imidazole:sulfonyl chloride).

  • Workup :

    • Post-reaction, the mixture is partitioned between ethyl acetate and water.

    • Organic layers are dried over MgSO₄, concentrated, and purified via recrystallization (methanol or ethyl acetate).

  • Yield : 70–76%.

Optimization and Critical Parameters

Solvent Selection

SolventReaction EfficiencyPurity (%)Yield (%)
Ethyl acetateHigh95.776.3
DichloromethaneModerate93.272.1
DMFLow (side reactions)88.565.4

Ethyl acetate is preferred due to its balance of polarity and low side-product formation.

Role of Base

  • Anhydrous K₂CO₃ : Ensures deprotonation of the imidazole nitrogen without hydrolyzing the sulfonyl chloride.

  • Triethylamine : Alternative base, but yields drop to ~68% due to competing side reactions.

Temperature Control

  • 0°C to 25°C : Initial sulfonyl chloride addition minimizes exothermic side reactions.

  • Reflux (65–85°C) : Drives completion but requires strict time control to avoid decomposition.

Purification and Characterization

Recrystallization

  • Solvent System : Methanol/water (3:1) or ethyl acetate/hexane (1:2).

  • Purity Improvement : Increases from 90% (crude) to >98% (final).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 6.95 (s, 1H, imidazole-H), 4.25 (t, 2H, CH₂), 3.80 (t, 2H, CH₂), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

  • MS (ESI+) : m/z 349.1 [M+H]⁺.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Two-step synthesisHigh scalability (>100 g batches)Requires intermediate isolation
One-pot sulfonylationReduced purification stepsLower yield (≤65%)

The two-step protocol remains the gold standard for industrial-scale production .

Chemical Reactions Analysis

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the sulfonyl group, forming corresponding acids or alcohols.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

The compound has the chemical formula C17H17ClN2O2SC_{17}H_{17}ClN_{2}O_{2}S and a molecular weight of 348.85 g/mol. Its structure features a sulfonamide group, which is known for enhancing the pharmacological properties of compounds due to its ability to interact with biological targets effectively.

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that imidazole derivatives can inhibit various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that derivatives of imidazole can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. This inhibition can lead to enhanced anti-tumor immunity and reduced tumor growth .

Antimicrobial Properties

The antimicrobial efficacy of sulfonamide-containing compounds is well-documented. The presence of the sulfonamide group in 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole suggests potential activity against a range of bacterial pathogens. Studies have demonstrated that imidazole derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, making them candidates for further development as antimicrobial agents .

Antiviral Applications

Emerging research highlights the potential of imidazole derivatives in antiviral therapies. Compounds similar to this compound have been studied for their ability to inhibit viral replication through interference with viral enzymes or host cell machinery .

Case Study 1: Anticancer Efficacy

A study conducted on the synthesis of phenyl-imidazole derivatives demonstrated that certain analogs exhibit potent inhibitory effects on cancer cell lines by targeting IDO. The findings suggested that modifications to the imidazole ring could enhance potency and selectivity against cancer cells while minimizing off-target effects .

Case Study 2: Antimicrobial Activity

In another investigation, a series of imidazole derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds with specific substitutions on the imidazole ring showed enhanced activity against E. coli, with some exhibiting minimum inhibitory concentrations comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to enzyme inhibition or receptor modulation. The phenyl and imidazole groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of key enzymes or modulation of signaling pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonylphenyl Group

1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 902116-68-1)
  • Key differences :
    • Methoxy group replaces the chloro substituent at the phenylsulfonyl moiety.
    • Methyl groups at positions 2 and 4 instead of 2 and 3.
  • Implications :
    • The methoxy group (electron-donating) may reduce electrophilicity compared to the chloro substituent (electron-withdrawing).
    • Altered methyl positions could affect steric interactions in binding or crystallization .
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
  • Thioether linkage with a 3,4-dichlorobenzyl group.
  • Implications: Lack of substituents on the sulfonylphenyl ring reduces steric hindrance.

Core Structure Modifications

2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole (CAS 13623-52-4)
  • Key differences: No sulfonyl group; a 4-chlorophenyl substituent directly attached to the imidazoline ring.
  • Simpler structure may limit applications in catalysis or supramolecular chemistry .
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (QFM)
  • Key differences :
    • Thioether-linked 2-chlorobenzyl group instead of sulfonylphenyl.
  • Implications :
    • Thioether’s lower polarity compared to sulfonyl may affect membrane permeability in biological systems .

Aromatic vs. Dihydroimidazole Cores

2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole
  • Additional phenyl groups at positions 4 and 4.
  • Implications :
    • Planar structure enhances π-π stacking interactions.
    • Increased aromaticity may improve stability but reduce flexibility .

Electronic Effects

  • Sulfonyl group : Enhances acidity (pKa ~1–2 for sulfonamides) and stabilizes negative charge, facilitating interactions with basic residues in proteins .

Crystallographic Insights

  • SHELX and ORTEP: Widely used for structural determination. For example, the dihydroimidazole core in the target compound likely adopts a non-planar conformation, as seen in similar derivatives .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Sulfonyl Substituent Core Structure Key Substituents
Target Compound 4-Chloro-2,5-dimethylphenyl 4,5-dihydroimidazole 2-phenyl
1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)... 5-Methoxy-2,4-dimethylphenyl 4,5-dihydroimidazole 2-phenyl
2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole None 4,5-dihydroimidazole 2-(4-chlorophenyl)
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole None Aromatic imidazole 2-(4-chlorophenyl), 4,5-diphenyl

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP* (Predicted)
Target Compound C₁₇H₁₆ClN₂O₂S 356.84 3.8
1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)... C₁₈H₂₀N₂O₃S 344.40 3.5
2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole C₉H₉ClN₂ 180.64 2.1

*Calculated using ChemDraw.

Biological Activity

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole (CAS: 723744-49-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related pharmacological findings.

  • Molecular Formula : C17H17ClN2O2S
  • Molar Mass : 348.85 g/mol
  • Predicted Boiling Point : 501.9 ± 60.0 °C
  • Density : 1.32 ± 0.1 g/cm³

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties, particularly its ability to inhibit cancer cell growth through modulation of key signaling pathways.

The compound has been shown to interact with the WNT/β-catenin signaling pathway, which is crucial in various cancers. Specifically, it inhibits Dishevelled (DVL) proteins involved in this pathway:

  • Inhibition of DVL : The compound demonstrates selective binding to DVL1 with an effective concentration (EC50) of approximately 0.74 μM, indicating a strong potential for therapeutic application against WNT-dependent tumors .

Case Studies and Experimental Data

  • Cell Line Studies :
    • In vitro assays using HCT116 cells (colon cancer cell line) revealed an EC50 of 7.1 μM for the compound, suggesting effective growth inhibition at low concentrations .
    • The compound induced reactive oxygen species (ROS) production, contributing to its anticancer effects by promoting oxidative stress in cancer cells.
  • Comparative Analysis :
    • When compared to other imidazole derivatives, this compound exhibited superior activity against various cancer cell lines, demonstrating its potential as a lead compound for further development .

Additional Biological Activities

Beyond its anticancer effects, the compound may also possess other pharmacological activities:

  • Anti-inflammatory Properties : Other imidazole derivatives have shown promise in anti-inflammatory studies, suggesting that this compound could share similar benefits .

Data Summary Table

Activity TypeTargetEC50 (μM)Notes
AnticancerDVL10.74Selective inhibition of WNT pathway
AnticancerHCT116 Cells7.1Induces ROS production
Anti-inflammatoryVariousTBDPotential based on related imidazole compounds

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